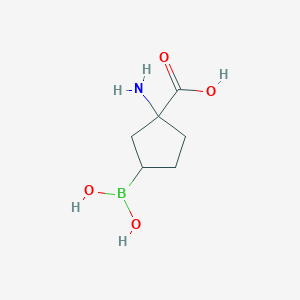
Cyclopentanecarboxylic acid, 1-amino-3-borono-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanecarboxylic acid, 1-amino-3-borono- is an organic compound with the molecular formula C6H11BNO2. This compound features a cyclopentane ring with a carboxylic acid group, an amino group, and a boronic acid group attached. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cyclopentanecarboxylic acid, 1-amino-3-borono- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Cyclopentanecarboxylic Acid: Cyclopentene undergoes palladium-catalyzed hydrocarboxylation to form cyclopentanecarboxylic acid.
Introduction of Amino Group: The carboxylic acid is then converted to its corresponding acid chloride, which reacts with ammonia to introduce the amino group.
Boronic Acid Formation: The amino group is then protected, and the compound undergoes borylation to introduce the boronic acid group.
Industrial Production Methods: Industrial production of cyclopentanecarboxylic acid, 1-amino-3-borono- may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and efficient catalysts to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronic acid group, forming boronic esters or borates.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to acid chloride, followed by nucleophiles like ammonia or amines.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Cyclopentanemethanol derivatives.
Substitution: Various amino acid derivatives.
Applications De Recherche Scientifique
Cyclopentanecarboxylic acid, 1-amino-3-borono- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of boron-containing compounds.
Biology: Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its potential in drug design and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
Mécanisme D'action
The mechanism of action of cyclopentanecarboxylic acid, 1-amino-3-borono- involves its interaction with molecular targets through its functional groups:
Boronic Acid Group: Can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications.
Amino Group: Can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to biological targets.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions, contributing to the compound’s solubility and reactivity.
Comparaison Avec Des Composés Similaires
Cyclopentanecarboxylic Acid, 1-Amino-: Lacks the boronic acid group, making it less versatile in boron-related applications.
Cyclopentanecarboxylic Acid, 3-Amino-: Has the amino group in a different position, affecting its reactivity and binding properties.
Cyclopentanecarboxylic Acid, 1-Hydroxy-3-Borono-: Contains a hydroxyl group instead of an amino group, altering its chemical behavior and applications.
Uniqueness: Cyclopentanecarboxylic acid, 1-amino-3-borono- is unique due to the presence of both an amino group and a boronic acid group on the cyclopentane ring. This combination of functional groups provides a versatile platform for various chemical reactions and applications, particularly in the fields of medicinal chemistry and materials science.
Propriétés
Numéro CAS |
799842-91-4 |
|---|---|
Formule moléculaire |
C6H12BNO4 |
Poids moléculaire |
172.98 g/mol |
Nom IUPAC |
1-amino-3-boronocyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C6H12BNO4/c8-6(5(9)10)2-1-4(3-6)7(11)12/h4,11-12H,1-3,8H2,(H,9,10) |
Clé InChI |
VOHZFKLCWSOFRW-UHFFFAOYSA-N |
SMILES canonique |
B(C1CCC(C1)(C(=O)O)N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11913225.png)
![3H-Benzo[e]indazole](/img/structure/B11913232.png)
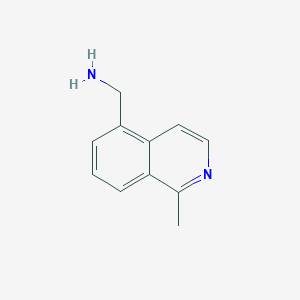
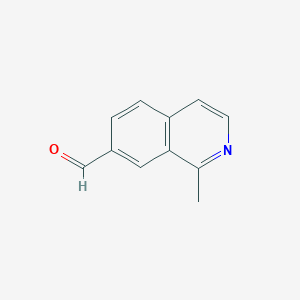
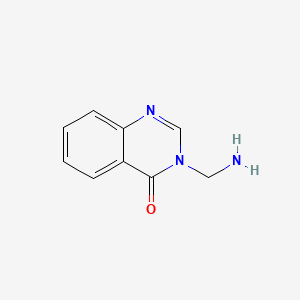
![2-[(Z)-N-hydroxy-C-methylcarbonimidoyl]benzene-1,3-diol](/img/structure/B11913267.png)
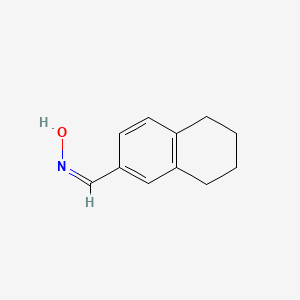
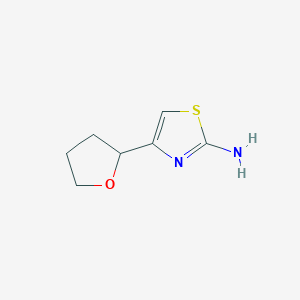


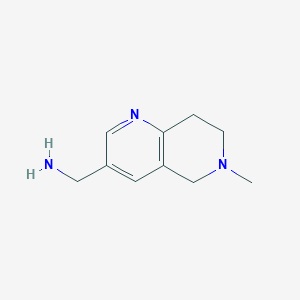
![2-Methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B11913304.png)

